Diethylamine hydrobromide

Catalog No.
S637273
CAS No.
6274-12-0
M.F
C4H12BrN
M. Wt
154.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylamine hydrobromide

CAS Number

6274-12-0

Product Name

Diethylamine hydrobromide

IUPAC Name

N-ethylethanamine;hydrobromide

Molecular Formula

C4H12BrN

Molecular Weight

154.05 g/mol

InChI

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H

InChI Key

AATGHKSFEUVOPF-UHFFFAOYSA-N

SMILES

CCNCC.Br

Synonyms

diethylamine, diethylamine acetate, diethylamine hydrobromide, diethylamine hydrochloride, diethylamine perchlorate, diethylamine phosphate (1:1), diethylamine sulfate, diethylamine sulfite (1:1)

Canonical SMILES

CCNCC.Br

Organic Synthesis:

DEAB serves as a precursor in the synthesis of various organic compounds. Its role lies in introducing the diethylamino (–N(C₂H₅)₂) functional group into molecules. One example is its use in the synthesis of α-bromovinyltrimethylsilane, a key intermediate in the production of certain organosilicon compounds [].

Proteomics Research:

DEAB finds application in proteomics research, specifically in protein precipitation protocols. It acts as a chaotropic agent, disrupting the interactions between water molecules and protein molecules, leading to protein precipitation. This allows researchers to isolate and purify specific proteins from complex mixtures [].

Deuterium-labeled Analogue:

A specifically labeled version of DEAB, Diethylamine-d₁₀ hydrobromide, is available for research purposes. This variant has ten deuterium atoms (²H) replacing hydrogen atoms (¹H) in its structure. This isotopic substitution allows researchers to study the compound using techniques like nuclear magnetic resonance (NMR) spectroscopy with improved sensitivity and resolution [].

Diethylamine hydrobromide is an organic compound with the chemical formula C4H12BrNC_4H_{12}BrN and a molecular weight of approximately 154.05 g/mol. It appears as a white to almost white crystalline solid that is soluble in water. This compound is the hydrobromide salt of diethylamine, a secondary amine characterized by its flammable and weakly alkaline properties. Diethylamine hydrobromide is commonly produced in a laboratory setting and has been noted for its strong ammonia-like odor, similar to its parent compound, diethylamine .

Typical of amines, including:

  • Alkylation Reactions: It can react with alkyl halides to form more complex amines.
  • Mannich Reactions: This involves the formation of β-amino carbonyl compounds through the reaction of diethylamine hydrobromide with formaldehyde and a ketone or aldehyde.
  • Formation of Tertiary Amines: By reacting with other amines, it can yield tertiary amines.

The presence of the bromide ion can also facilitate nucleophilic substitution reactions, enhancing its reactivity in organic synthesis .

Diethylamine hydrobromide exhibits notable biological activities, particularly as a Dipeptidyl Peptidase IV inhibitor, which is significant in treating metabolic disorders such as diabetes. It has shown anti-inflammatory properties and potential therapeutic effects against certain metabolic diseases . Research indicates that its inhibition of Dipeptidyl Peptidase IV may contribute to improved glucose metabolism and reduced inflammation.

The synthesis of diethylamine hydrobromide typically involves the following steps:

  • Synthesis of Diethylamine: Diethylamine can be synthesized by reacting ethanol with ammonia under specific conditions.
  • Formation of Hydrobromide Salt: Diethylamine is then reacted with hydrobromic acid to yield diethylamine hydrobromide. This reaction typically occurs in an aqueous solution, where the amine reacts with the acid to form the corresponding salt.

This method ensures high purity and yield, making it suitable for laboratory applications .

Diethylamine hydrobromide finds use in various fields:

  • Pharmaceuticals: As a Dipeptidyl Peptidase IV inhibitor, it plays a role in drug formulations aimed at managing diabetes and other metabolic disorders.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
  • Research: Used in biochemical studies due to its biological activity and reactivity.

Its unique properties make it valuable in both industrial and laboratory settings .

Interaction studies involving diethylamine hydrobromide have primarily focused on its role as a Dipeptidyl Peptidase IV inhibitor. These studies demonstrate its efficacy in modulating glucose metabolism and reducing inflammation in experimental models. Additionally, investigations into its interactions with other biochemical pathways suggest potential for broader applications in metabolic disease management .

Several compounds share structural similarities with diethylamine hydrobromide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Characteristics
Diethylamine hydrochlorideC4H11ClNC_4H_{11}ClNMore corrosive; used similarly but less biological activity
TriethylamineC6H15NC_6H_{15}NTertiary amine; different reactivity profile
DimethylamineC2H7NC_2H_{7}NSmaller size; different biological activities
BenzylamineC7H9NC_7H_{9}NAromatic amine; distinct applications

Diethylamine hydrobromide stands out due to its specific role as a Dipeptidyl Peptidase IV inhibitor, making it particularly relevant for therapeutic applications related to metabolic disorders. Its solid-state properties and solubility further differentiate it from similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6274-12-0

Dates

Modify: 2023-08-15

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